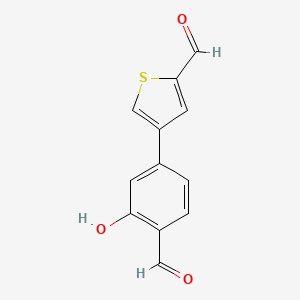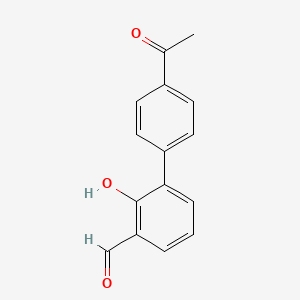
4-(4-Acetylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylphenyl)-2-formylphenol, 95% (4-APF) is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is a colorless to pale yellow crystalline solid and is one of the most widely used building blocks for the synthesis of various drugs and fine chemicals. 4-APF is also used as a starting material for the synthesis of other compounds, such as 4-APF derivatives, which are important in the synthesis of drugs and fine chemicals.
Aplicaciones Científicas De Investigación
4-(4-Acetylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various drugs and fine chemicals. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of various other compounds, such as 4-(4-Acetylphenyl)-2-formylphenol, 95% derivatives, which are important in the synthesis of drugs and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst results in the formation of a 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct. This adduct is then hydrolyzed to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. It is believed that the reaction is catalyzed by a base catalyst, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that 4-(4-Acetylphenyl)-2-formylphenol, 95% can act as an antioxidant and can reduce the oxidative damage caused by free radicals. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% may also have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(4-Acetylphenyl)-2-formylphenol, 95% for lab experiments include its low cost, high purity, and easy availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds.
The main limitation of 4-(4-Acetylphenyl)-2-formylphenol, 95% is that it is a highly reactive compound and can be easily oxidized or hydrolyzed. In addition, the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst can be difficult to control and can result in the formation of unwanted byproducts.
Direcciones Futuras
Future research on 4-(4-Acetylphenyl)-2-formylphenol, 95% should focus on the development of more efficient and cost-effective synthesis methods, as well as the development of new derivatives and applications. In addition, further research should be conducted to investigate the biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential therapeutic applications. Furthermore, research should also be conducted to investigate the mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential toxicity and side effects. Finally, further research should be conducted to investigate the potential use of 4-(4-Acetylphenyl)-2-formylphenol, 95% as an antioxidant, anti-inflammatory, and anticonvulsant agent.
Métodos De Síntesis
4-(4-Acetylphenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step is the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst. The second step is the hydrolysis of the resulting 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. The reaction is carried out in aqueous medium at a temperature of 80-90°C. The reaction is generally complete within 30 minutes.
Propiedades
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKULMSPZGSIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685139 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111129-02-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














